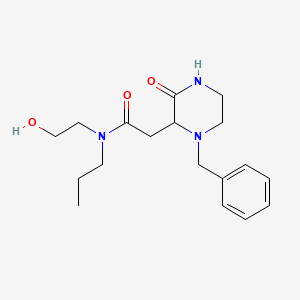
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide, also known as BOPA, is a synthetic compound that has been widely used in scientific research. BOPA is a piperazine derivative that has been shown to have potential therapeutic applications due to its ability to interact with various biological targets.
科学的研究の応用
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been widely used in scientific research due to its potential therapeutic applications. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide is not fully understood. However, it has been shown to interact with various biological targets such as GABA receptors, adenosine receptors, and voltage-gated sodium channels. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in neuronal excitability, which may contribute to the analgesic and anticonvulsant effects of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide.
Biochemical and Physiological Effects:
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to increase the levels of antioxidant enzymes such as SOD and CAT. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the advantages of using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments is its high potency and selectivity. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have a high affinity for its biological targets, which makes it a useful tool for studying their function. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, one of the limitations of using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments is its limited solubility in water. This makes it difficult to administer 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide to cells or animals in vitro or in vivo. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide. One future direction is the development of more potent and selective analogs of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide. Additionally, the therapeutic potential of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease should be further explored. Finally, the development of novel drug delivery systems for 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide could overcome its limited solubility and short half-life, which could lead to more effective therapeutic applications.
Conclusion:
In conclusion, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide is a synthetic compound that has potential therapeutic applications due to its ability to interact with various biological targets. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments, the development of more potent and selective analogs of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide and novel drug delivery systems could lead to more effective therapeutic applications in the future.
合成法
The synthesis of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide involves the reaction of 1-benzyl-3-chloro-2-piperazinone with N-(2-hydroxyethyl)-N-propylacetamide in the presence of a base. The reaction yields 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide as a white crystalline powder with a melting point of 152-154°C.
特性
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)-N-(2-hydroxyethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-9-20(11-12-22)17(23)13-16-18(24)19-8-10-21(16)14-15-6-4-3-5-7-15/h3-7,16,22H,2,8-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMYISRHZWPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)methyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-azepanol](/img/structure/B5403420.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5403428.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5403436.png)
![ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5403452.png)
![(3-endo)-8-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5403454.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5403469.png)
![2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5403476.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403491.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5403492.png)
![7-butyl-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403507.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)